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molecular formula C8H8O3S B8803719 Methyl 2-(5-formylthiophen-2-yl)acetate

Methyl 2-(5-formylthiophen-2-yl)acetate

Cat. No. B8803719
M. Wt: 184.21 g/mol
InChI Key: XEPLVJGUCPMHCE-UHFFFAOYSA-N
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Patent
US09133185B2

Procedure details

To a suspension of aluminium trichloride (853 mg, 6.4 mmol) in dichloromethane (4 mL) at −10° C. was added a solution of methyl 2-(2-thienyl)acetate (500 mg, 3.2 mmol) in dichloromethane (3 mL). The resulting solution was stirred at −10° C. for 10 minutes. A solution of dichloro(methoxy)methane (434 μL, 4.8 mmol) in dichloromethane (3 mL) was then added dropwise over 30 minutes. The reaction mixture was stirred at −10° C. for 1 h. The resulting solution was poured into a flask containing water (20 mL), crushed ice and concentrated HCl (1 mL) and stirred vigorously for 30 minutes. The solution was washed with dichloromethane (3×20 mL) and the combined organic phases washed with aqueous saturated sodium bicarbonate (30 mL) followed by brine (30 mL). The phases were separated over a hydrophobic frit and concentrated in vacuo to give the title compound as a red oil (533 mg, 91%) which was used in the next step without further purification.
Quantity
853 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
434 μL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
91%

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH2:10][C:11]([O:13][CH3:14])=[O:12].Cl[CH:16](Cl)[O:17]C.Cl>ClCCl.O>[CH:16]([C:9]1[S:5][C:6]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:7][CH:8]=1)=[O:17] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
853 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)OC
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
434 μL
Type
reactant
Smiles
ClC(OC)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −10° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −10° C. for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The resulting solution was poured into a flask
STIRRING
Type
STIRRING
Details
stirred vigorously for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The solution was washed with dichloromethane (3×20 mL)
WASH
Type
WASH
Details
the combined organic phases washed with aqueous saturated sodium bicarbonate (30 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated over a hydrophobic frit
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)C1=CC=C(S1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 533 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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